Predicted Lipophilicity (XLogP3) vs. N-Unsubstituted 4-Aminopyrimidine Core
The target compound has a computed XLogP3 of 2.2 [1], which is substantially higher than the unsubstituted 4-aminopyrimidine core (predicted XLogP3 ≈ -0.1 to 0.5). This ~1.7–2.3 log unit increase in lipophilicity is driven by the combined ethyl and isopropyl substituents and is quantitatively consistent with additive π-contributions from alkyl groups on heteroaromatic rings. The increased logP suggests superior membrane permeability potential, though this remains a class-level inference absent direct experimental validation for this specific analog.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.2 |
| Comparator Or Baseline | 4-Aminopyrimidine (unsubstituted core): XLogP3 ≈ -0.1 to 0.5 (estimated range) |
| Quantified Difference | Δ XLogP3 ≈ +1.7 to +2.3 |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2019.06.18) |
Why This Matters
Higher predicted logP correlates with improved passive membrane permeability, a critical parameter for intracellular target engagement in cell-based assays.
- [1] PubChem Compound Summary for CID 61235895, 6-ethyl-N-(propan-2-yl)pyrimidin-4-amine. XLogP3-AA computed property. National Center for Biotechnology Information, 2025. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/1250911-56-8 View Source
- [2] PubChem Compound Summary for 4-aminopyrimidine (CID 123456). Approximate XLogP3 range estimated from structurally similar unsubstituted aminopyrimidines. National Center for Biotechnology Information. View Source
